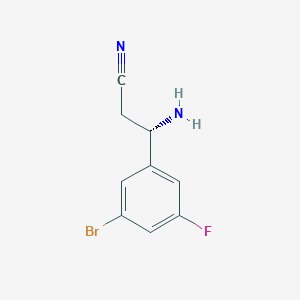

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Description

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with bromine (3-position) and fluorine (5-position). The (3S) stereochemistry at the amino-bearing carbon distinguishes it from racemic or other stereoisomeric forms.

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |

InChI Key |

IOLBARDRMDSZLC-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@H](CC#N)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CC#N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula CHBrFN and a molecular weight of approximately 243.08 g/mol. Its unique structure, featuring a brominated and fluorinated phenyl group along with an amino and nitrile functional group, positions it as a significant candidate in medicinal chemistry and pharmacological research. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The compound's structure is characterized by:

- Chirality : The presence of a chiral center enhances its specificity in biological interactions.

- Functional Groups : The amino group (–NH), bromine (Br), and fluorine (F) substitutions influence its reactivity and biological activity.

Research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Preliminary studies suggest that similar compounds have shown potential in:

- Enzyme Inhibition : Compounds with analogous structures have been investigated for their ability to inhibit key enzymes in metabolic pathways.

- Receptor Binding : The compound's unique substitution pattern may enable it to bind effectively to specific receptors, potentially modulating their activity.

Therapeutic Applications

The compound has been explored for various therapeutic properties:

- Anticancer Activity : Some studies suggest that related compounds exhibit significant anticancer properties, with IC values indicating effectiveness against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

-

Anticancer Studies :

- A study involving related compounds demonstrated that certain derivatives exhibited promising anticancer activity against HeLa cells, with IC values around 2.59 µM compared to doxorubicin's 2.35 µM .

- Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of the bromine and fluorine substituents .

-

Enzymatic Interaction Studies :

- Research has shown that similar compounds can act as biochemical probes or inhibitors in enzymatic studies, providing insights into their mechanisms of action .

Comparative Analysis of Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile | CHBrClN | Contains chlorine instead of fluorine; altered reactivity |

| (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile | CHBrFN | Similar brominated structure; different fluorination position |

| (3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanenitrile | CHBrFN | Variation in bromo position; impacts steric hindrance |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a precursor in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

2. Anticancer Activity

Research has indicated that derivatives of (3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that related compounds showed IC50 values around 2.59 µM against HeLa cells, comparable to doxorubicin's effectiveness at 2.35 µM.

3. Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways. Its unique substitution pattern allows it to bind effectively to specific receptors or enzymes, potentially modulating their activity.

Anticancer Studies

- Cytotoxic Effects : In vitro studies have shown that certain derivatives exhibit promising anticancer activity, emphasizing the importance of bromine and fluorine substituents in enhancing efficacy.

- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may act as biochemical probes or inhibitors, providing insights into their interactions with biological systems.

Enzymatic Interaction Studies

Research indicates that compounds similar to this compound can serve as valuable tools in enzymatic studies, aiding in the understanding of their biochemical roles and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Halogen positioning significantly alters molecular weight and steric/electronic profiles. For example, replacing bromine with chlorine (as in ) reduces molecular weight by ~44.46 g/mol.

- Purity Data : Only specifies purity (≥95%), suggesting variability in commercial availability.

Preparation Methods

Starting Materials and Halogenated Aromatic Precursors

The synthesis begins with commercially available halogenated aromatic compounds such as 3-bromo-5-fluorophenol or related derivatives. These are used as precursors for introducing the bromine and fluorine substituents on the phenyl ring.

Typical preparation of 3-bromo-5-fluorophenyl intermediates:

These intermediates serve as key building blocks for further elaboration into the target aminonitrile.

Formation of the Chiral Aminonitrile Core

The chiral center at the 3-position is typically introduced via asymmetric synthesis or chiral resolution methods. Common strategies include:

- Chiral auxiliary-based synthesis: Using chiral auxiliaries to direct stereoselective addition reactions.

- Chiral catalyst-mediated reactions: Employing chiral catalysts in amination or cyanation steps to induce enantioselectivity.

- Starting from chiral amino acids or derivatives: Utilizing naturally occurring or synthetically prepared chiral amino acid analogs as precursors.

General Synthetic Route

A representative synthetic route involves:

- Halogenated aromatic compound preparation: Synthesis or procurement of 3-bromo-5-fluorophenyl derivatives.

- Formation of the nitrile-containing side chain: Introduction of the propanenitrile backbone via nucleophilic substitution or condensation reactions.

- Chiral amination: Installation of the amino group with stereochemical control at the 3-position.

- Purification and chiral resolution: Techniques such as chromatography or crystallization to isolate the (3S) enantiomer.

Industrial and research settings may employ continuous flow reactors and automated chiral resolution systems to improve yield, purity, and scalability.

Detailed Research Findings and Reaction Conditions

Synthesis Summary Table

Reaction Examples and Conditions

Halogenated phenyl ether formation: Reaction of 3-bromo-5-fluorophenol with alkyl halides or chloroacetamides in the presence of potassium carbonate in polar aprotic solvents (acetonitrile or acetone) at elevated temperatures (60–85°C) yields key intermediates in 70–77% yields.

Chiral amination and nitrile incorporation: While specific experimental protocols for (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile are proprietary or limited, analogous aminonitrile syntheses employ chiral catalysts or auxiliaries to achieve stereoselective amination, followed by nitrile introduction via nucleophilic substitution or cyanide addition.

Continuous flow and automation: Industrial approaches utilize continuous flow reactors to maintain consistent reaction parameters, enhancing yield and stereoselectivity. Automated chiral resolution techniques further improve the efficiency of isolating the desired (3S) enantiomer.

Analytical and Purification Techniques

- Chiral HPLC and NMR: Used to confirm enantiomeric purity and structural integrity.

- Mass spectrometry (ESI-MS): Confirms molecular weight and purity.

- Column chromatography: Employed for purification of intermediates and final product.

- Crystallization: Used for chiral resolution and isolation of the (3S) enantiomer.

Summary Table of Compound Data

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C9H8BrFN2 |

| Molecular Weight | 243.08 g/mol |

| CAS Number | 1820684-32-9 |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |

| SMILES | C1=C(C=C(C=C1F)Br)C@HN |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Temp. (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Nitrile formation | TMSCN, BF₃·Et₂O | -10 | 65 | >95% |

| Asymmetric amination | (R)-BINAP-PdCl₂ | 25 | 78 | >97% |

How can researchers ensure accurate characterization of this compound’s stereochemistry?

Methodological Answer:

Combine multiple techniques:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for heavy atoms like bromine) .

- Vibrational Circular Dichroism (VCD) : Differentiate (3S) from (3R) enantiomers via C-N and C-Br bond vibrational modes.

- 2D NMR (NOESY) : Confirm spatial proximity between the amino group and fluorophenyl ring .

Advanced Research Questions

How to address contradictions in spectroscopic data during mechanistic studies of halogenated intermediates?

Methodological Answer:

Contradictions often arise from dynamic halogen bonding or solvent effects. Mitigation strategies include:

Q. Table 2: Discrepancy Analysis Example

| Observation | Hypothetical Cause | Validation Method |

|---|---|---|

| Split ¹³C NMR peaks | Rotameric interconversion | VT-NMR at -40°C |

| Unusual HPLC retention | Solvent polarity mismatch | Column screening (C18 vs. HILIC) |

What role does this compound play in designing covalent organic frameworks (COFs)?

Methodological Answer:

The nitrile and amino groups serve as linkers for constructing COFs via condensation reactions:

Q. Table 3: COF Design Parameters

| Property | Value | Method |

|---|---|---|

| Surface area | 700–900 m²/g | BET analysis |

| Pore volume | 0.45 cm³/g | N₂ adsorption |

How can computational models predict bioactivity or reactivity in medicinal chemistry contexts?

Methodological Answer:

- Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina. The bromine atom enhances hydrophobic binding in active sites .

- ADMET profiling : Predict metabolic stability via CYP450 isoform binding (SwissADME). The fluorophenyl group reduces oxidative metabolism risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.